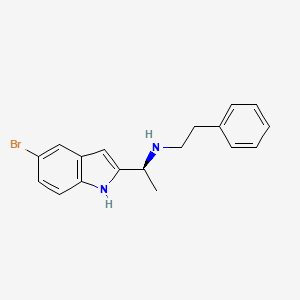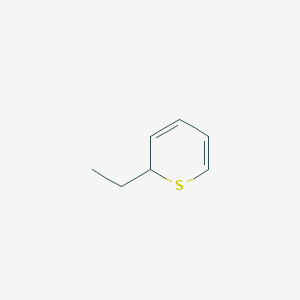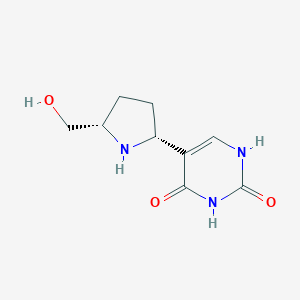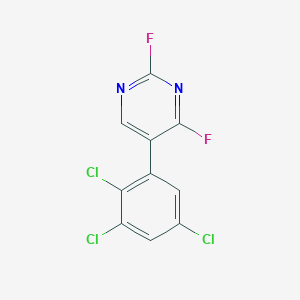
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is a complex organic compound that features a brominated indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine typically involves the bromination of an indole precursor followed by a series of reactions to introduce the phenethylamine moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps may involve reductive amination or other coupling reactions to attach the phenethylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The phenethylamine moiety may also contribute to its biological effects by interacting with neurotransmitter systems or other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-1H-indol-2-yl)methanol
- (5-Bromo-1H-indol-2-yl)methanamine
Uniqueness
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is unique due to its specific combination of a brominated indole and a phenethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19BrN2 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-1H-indol-2-yl)-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C18H19BrN2/c1-13(20-10-9-14-5-3-2-4-6-14)18-12-15-11-16(19)7-8-17(15)21-18/h2-8,11-13,20-21H,9-10H2,1H3/t13-/m0/s1 |
InChI Key |
NSBLDMRKZLVEKJ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)



![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)



![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)

